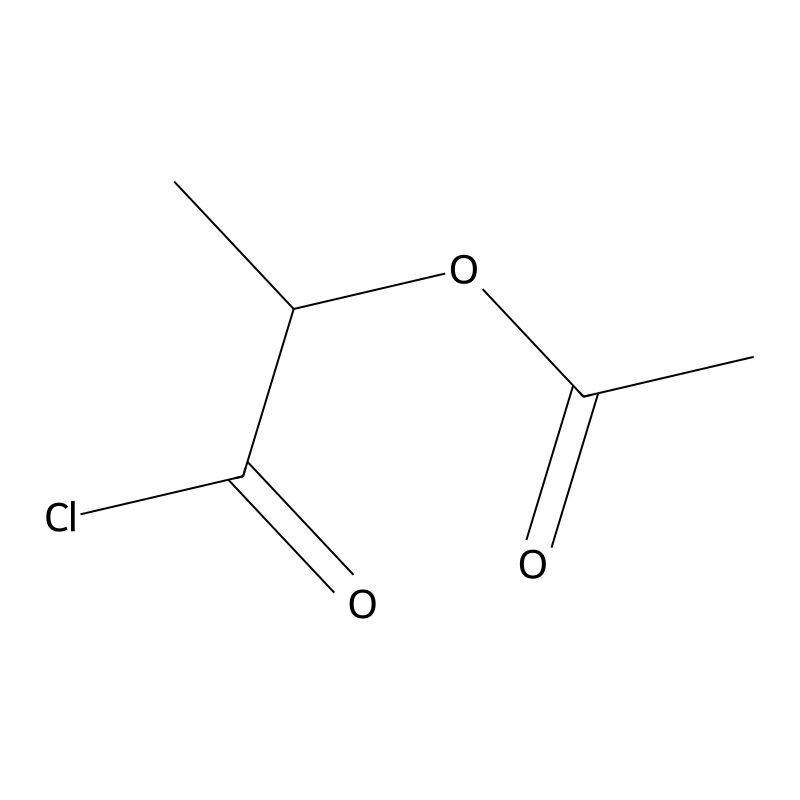2-Acetoxypropionyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Chiral Esters and Lactones:
2-Acetoxypropionyl chloride, particularly its enantiomer (S)-(-)-2-acetoxypropionyl chloride, finds application in the synthesis of chiral esters and lactones. Its reactive acyl chloride group allows for acylation reactions with various alcohols and diols, introducing a chiral moiety to the product. This property makes it a valuable tool for the preparation of chiral building blocks used in the synthesis of pharmaceuticals, natural products, and other complex molecules. Source: Sigma-Aldrich product page for (S)-(-)-2-Acetoxypropionyl chloride:
2-Acetoxypropionyl chloride, with the chemical formula and a CAS Registry Number of 36394-75-9, is an acyl chloride derivative of 2-acetoxypropionic acid. It appears as a colorless to light yellow liquid and has a molecular mass of approximately 150.56 g/mol. The compound is characterized by its reactive acyl chloride functional group, which makes it useful in various
As mentioned earlier, 2-Acetoxypropionyl chloride functions as a reagent in organic synthesis. It donates the acetyl group (CH3CO) to other molecules in a reaction. The detailed mechanism of action for specific reactions would depend on the other chemicals involved.
2-Acetoxypropionyl chloride undergoes several important reactions due to its acyl chloride functionality:
- Acylation Reactions: It can react with alcohols to form esters. For instance, when reacted with ethanol, it produces ethyl 2-acetoxypropionate.
- Hydrolysis: In the presence of water, it hydrolyzes to form 2-acetoxypropionic acid and hydrochloric acid.
- Nucleophilic Substitution: The chloride can be replaced by various nucleophiles, including amines and thiols, leading to the formation of amides or thioesters, respectively .
While specific biological activities of 2-acetoxypropionyl chloride are not extensively documented, compounds containing acyl chloride groups are generally known for their potential to exhibit antimicrobial and antifungal properties due to their ability to modify proteins and other biomolecules. Additionally, the presence of the acetoxy group may impart some degree of biological activity typical of esters .
The synthesis of 2-acetoxypropionyl chloride can be achieved through various methods:
- Chlorination of 2-Acetoxypropionic Acid: This method involves the chlorination of 2-acetoxypropionic acid using thionyl chloride as a chlorinating agent. The reaction typically occurs under controlled temperatures in a continuous flow reactor setup, which enhances yield and efficiency .
- Direct Acylation: Another approach involves the direct reaction of propionic acid derivatives with acetyl chloride in the presence of catalysts to yield 2-acetoxypropionyl chloride .
2-Acetoxypropionyl chloride has several applications in chemical synthesis and industry:
- Intermediate in Organic Synthesis: It serves as an important intermediate for synthesizing various pharmaceuticals and agrochemicals.
- Reagent in Peptide Synthesis: The compound is utilized in peptide coupling reactions due to its ability to activate carboxylic acids.
- Production of Esters: It is used for synthesizing esters that find applications in flavoring agents and fragrances .
Several compounds share structural similarities with 2-acetoxypropionyl chloride. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (R)-(+)-2-Acetoxypropionyl Chloride | 53636-19-4 | Optical isomer; used similarly in organic synthesis |
| (S)-(-)-2-Acetoxypropionyl Chloride | 36394-75-9 | Enantiomeric form; exhibits similar reactivity |
| Acetic Anhydride | 108-24-7 | Used as a reagent for acetylation reactions |
| Propanoyl Chloride | 540-59-0 | Simple acyl chloride; used in similar reactions |
Uniqueness
The uniqueness of 2-acetoxypropionyl chloride lies in its specific combination of an acetoxy group and an acyl chloride functionality, allowing it to participate in diverse
XLogP3
GHS Hazard Statements
H290 (100%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]
Pictograms

Corrosive








